2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione
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Overview
Description
2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a nitrophenyl precursor followed by cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted isoindole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro and bromine functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione
- 2-{2-fluoro-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione
- 2-{2-iodo-4-nitrophenyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(2-Bromo-4-nitrophenyl)isoindole-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro and bromine groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H7BrN2O4 |
---|---|
Molecular Weight |
347.12g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
InChI Key |
OHAOGRQSWJPYPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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